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Compound of Interest

Compound Name: LY3104607

Cat. No.: B608736

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of
action, and key experimental data for LY3104607, a potent and selective agonist of the G
protein-coupled receptor 40 (GPR40). The information is tailored for professionals in the fields
of pharmacology, medicinal chemistry, and diabetes drug development.

Chemical Structure and Identification

LY3104607 is a novel triazolopyridine acid derivative developed as a potential oral treatment
for type 2 diabetes mellitus.[1] Its chemical identity is defined by the following parameters:
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Identifier Value

(S)-3-(4-((2-(2,6-dimethylphenyl)-[2][3]
IUPAC Name [4]triazolo[1,5-a]pyridin-6-
yl)methoxy)phenyl)hex-4-ynoic acid[1]

CC#C--INVALID-LINK--

SMILES String clcecc(OCc2ccc3c(c2)ndnc(che(C)eecee5C)ncdn
3)ccl

CAS Number 1795232-22-2[1]

Molecular Formula C27H25N303[5]

Molecular Weight 439.51 g/mol [2]

Mechanism of Action: GPR40 Agonism and Insulin
Secretion

LY3104607 functions as a potent and selective agonist for GPR40, also known as Free Fatty
Acid Receptor 1 (FFAR1).[2][6] GPRA4O0 is highly expressed in pancreatic 3-cells and plays a
crucial role in glucose-stimulated insulin secretion (GSIS).[7]

Upon binding to GPR40 on pancreatic -cells, LY3104607 activates the Gaq signaling pathway.
This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum,
leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is
a key signal for the exocytosis of insulin-containing granules, resulting in enhanced insulin
secretion in a glucose-dependent manner.[8]
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GPR40 Signaling Pathway Activation by LY3104607.

Quantitative Data Summary

The following tables summarize the key quantitative data for LY3104607, demonstrating its
potency and pharmacokinetic profile.

Table 1: In Vitro Potency of LY3104607

Assay Cell Line Parameter Value Reference

Calcium Flux HEK293 EC50 119 nM [2]

Table 2: Pharmacokinetic Properties of LY3104607 in
Preclinical Species

CL
Species Dosin Vss (L/k F (%
. £ (mL/min/kg) (Likg) (%)
Rat IV/IPO 1.8 0.3 80
Dog IV/PO 0.8 0.4 >100
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Data extracted from the primary publication by Hamdouchi et al. (2018). CL: Clearance; Vss:
Volume of distribution at steady state; F: Oral bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility
and for the design of further studies.

In Vitro Calcium Flux Assay

Objective: To determine the potency of LY3104607 in activating the human GPR40 receptor.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40
receptor were cultured in appropriate media.

o Assay Preparation: Cells were seeded into 384-well plates and incubated overnight. The
growth medium was then replaced with a loading buffer containing a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM).

o Compound Addition: LY3104607 was serially diluted and added to the wells.

» Signal Detection: Changes in intracellular calcium concentration were measured using a
fluorescence imaging plate reader (FLIPR).

o Data Analysis: The fluorescence intensity data was normalized and fitted to a four-parameter
logistic equation to determine the EC50 value.[8]
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Experimental Workflow for the Calcium Flux Assay.

Pharmacokinetic Studies in Preclinical Species

Objective: To determine the pharmacokinetic profile of LY3104607 in rats and dogs.

Methodology:

e Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.
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Dosing:
o Intravenous (IV): A single bolus dose of LY3104607 was administered intravenously.
o Oral (PO): Asingle dose of LY3104607 was administered orally via gavage.

Blood Sampling: Blood samples were collected at predetermined time points post-dose from
the tail vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant.

Plasma Preparation: Plasma was separated by centrifugation.

Bioanalysis: The concentration of LY3104607 in plasma samples was determined using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-
compartmental methods to determine pharmacokinetic parameters such as clearance (CL),
volume of distribution at steady state (Vss), and oral bioavailability (F).
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Workflow for Preclinical Pharmacokinetic Studies.

Conclusion

LY3104607 is a potent and selective GPR40 agonist with a well-defined chemical structure and
mechanism of action. Its ability to enhance glucose-stimulated insulin secretion, coupled with
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favorable pharmacokinetic properties in preclinical species, underscores its potential as a
therapeutic agent for type 2 diabetes. The data and protocols presented in this guide provide a
solid foundation for further research and development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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